N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound characterized by the presence of an oxalamide functional group, an ethyl-substituted phenyl ring, and a morpholinoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 4-ethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction conditions often involve low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are often conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxalamide moiety.
Substitution: Phenyl ring-substituted derivatives with various functional groups.
Scientific Research Applications
N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methylphenyl)-N2-(2-morpholinoethyl)oxalamide: Similar structure with a methyl group instead of an ethyl group.
N1-(4-ethylphenyl)-N2-(2-piperidinoethyl)oxalamide: Contains a piperidinoethyl moiety instead of a morpholinoethyl group.
N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)malonamide: Features a malonamide group instead of an oxalamide group.
Uniqueness
N1-(4-ethylphenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the combination of its ethyl-substituted phenyl ring and morpholinoethyl moiety, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-13-3-5-14(6-4-13)18-16(21)15(20)17-7-8-19-9-11-22-12-10-19/h3-6H,2,7-12H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBPAAMCXRUYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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